(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane: A Schiff base derivative with similar structural features.
4-Thiazolidinone-based 5-arylidene hybrids: Compounds with similar thiazolidinone cores but different substituents
Uniqueness
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO3S2 |
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Molecular Weight |
309.4g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO3S2/c1-4-15-13(16)11(20-14(15)19)8-9-6-5-7-10(17-2)12(9)18-3/h5-8H,4H2,1-3H3/b11-8+ |
InChI Key |
VYAJXNDSIDYXIW-DHZHZOJOSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Origin of Product |
United States |
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